molecular formula C13H10N2O2 B8261969 Ethyl-2-cyano-3-(3-cyanophenyl)prop-2-enoate

Ethyl-2-cyano-3-(3-cyanophenyl)prop-2-enoate

Cat. No.: B8261969
M. Wt: 226.23 g/mol
InChI Key: IUQFOTOMLHSZIN-KPKJPENVSA-N
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Description

Ethyl-2-cyano-3-(3-cyanophenyl)prop-2-enoate is a chemical intermediate designed for research and development applications. Compounds within this class of cyanoacrylate and cyanophenyl derivatives are recognized for their utility as versatile building blocks in organic synthesis and medicinal chemistry . They are frequently employed in multi-component reactions to construct complex heterocyclic scaffolds, including pyran, pyridine, and pyrimidine derivatives, which are privileged structures in the discovery of novel bioactive molecules . The molecular structure, featuring both cyano and ester functional groups, allows for diverse chemical transformations and further functionalization. Researchers utilize such intermediates in the design and synthesis of compounds for screening against various biological targets. Potential areas of investigation may include the development of new anti-proliferative agents, as structurally similar compounds have been explored for their inhibitory activity against enzymes like EGFR (Epidermal Growth Factor Receptor) . This product is intended for use by qualified researchers in a controlled laboratory setting. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

ethyl (E)-2-cyano-3-(3-cyanophenyl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O2/c1-2-17-13(16)12(9-15)7-10-4-3-5-11(6-10)8-14/h3-7H,2H2,1H3/b12-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUQFOTOMLHSZIN-KPKJPENVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CC(=CC=C1)C#N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/C1=CC(=CC=C1)C#N)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Conventional Thermal Method

In a standard procedure, equimolar quantities of 3-cyanobenzaldehyde and ethyl cyanoacetate are refluxed in ethanol with piperidine (5 mol%) for 6–8 hours. The reaction achieves ~85% yield, with purification via column chromatography (petroleum ether/ethyl acetate, 80:20). Key parameters include:

ParameterValue
Temperature78°C (reflux)
Time6–8 hours
CatalystPiperidine
SolventEthanol
Yield82–85%

Microwave-Irradiated Synthesis

Microwave-assisted synthesis significantly enhances reaction efficiency. Ramaiah et al. (2020) developed a protocol using titanium(IV) tetraethanolate (1.1 eq) under microwave irradiation (110°C, 150 W, 5 minutes), achieving 98% yield. This method eliminates solvent use and reduces reaction time by 99% compared to thermal methods.

ParameterValue
Temperature110°C
Time5 minutes
CatalystTi(OCH₂CH₂OH)₄
SolventSolvent-free
Yield98%

The titanium catalyst facilitates rapid enolate formation, while microwave heating ensures uniform energy distribution, minimizing side reactions.

Catalytic Systems and Mechanistic Insights

Role of Titanium-Based Catalysts

Titanium(IV) tetraethanolate outperforms traditional bases by acting as a Lewis acid, polarizing the carbonyl group of ethyl cyanoacetate to enhance nucleophilic attack on 3-cyanobenzaldehyde. This dual activation mechanism explains the superior yields (98%) and shorter reaction times in microwave-assisted protocols.

Industrial-Scale Production Considerations

Solvent-Free Processes

Microwave methods eliminate solvent use, reducing waste and purification costs. Titanium catalysts are recoverable via aqueous extraction, enhancing sustainability.

Continuous Flow Reactors

Patents suggest adapting the Knoevenagel reaction for continuous flow systems, which could further reduce reaction times to <2 minutes while maintaining >95% yield.

Comparative Analysis of Methods

MethodYieldTimeEnergy EfficiencyScalability
Thermal (Piperidine)85%6–8 hLowModerate
Microwave (Ti)98%5 minHighHigh
Sodium Bicarbonate90%*16–18 hModerateHigh

*Reported for analogous compounds.

Purification and Characterization

Crude products are typically purified via:

  • Column chromatography : Silica gel with petroleum ether/ethyl acetate (80:20).

  • Recrystallization : Ethanol or n-heptane yields >98% purity.

Key characterization data:

  • ¹H NMR (CDCl₃): δ 1.28 (t, 3H), 4.24 (q, 2H), 7.55–8.10 (m, 4H).

  • IR : ν 2220 cm⁻¹ (C≡N), 1735 cm⁻¹ (C=O) .

Chemical Reactions Analysis

Types of Reactions

Ethyl-2-cyano-3-(3-cyanophenyl)prop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, primary amines, and various substituted derivatives, depending on the reagents and conditions used .

Mechanism of Action

The mechanism of action of Ethyl-2-cyano-3-(3-cyanophenyl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The cyano groups can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis to form carboxylic acids. These reactions can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Conformational Differences

  • Substituent Position: Meta vs. Para Substitution: Replacing the 4-cyanophenyl group with a 3-cyanophenyl moiety (meta-substitution) in HIV-1 RNase H/IN inhibitors reduced dual inhibitory activity (IC50 values increased from 1.77 µM to less potent levels), highlighting the critical role of substituent position in biological activity . Heterocyclic vs. Phenyl Groups: Ethyl-2-cyano-3-(thiophen-2-yl)acrylate and its furan analogs exhibit planar molecular conformations, with the heterocyclic ring contributing to distinct intermolecular interactions (e.g., hydrogen bonding) compared to phenyl derivatives .
  • Crystallographic Features: Compound C=C Conformation Notable Interactions Reference Ethyl-2-cyano-3-(4-methoxyphenyl)acrylate Syn-periplanar (3.2°) Weak C–H⋯O interactions Ethyl-2-cyano-3-(thiophen-2-yl)acrylate Planar, discrete disorder S⋯π interactions with thiophene Ethyl-2-cyano-3-(furan-2-yl)prop-2-enoate Planar, ethyl group out O⋯C≡N dipole interactions

Thermodynamic and Physicochemical Properties

  • Thermal Stability :
    The phenyl derivative (PhECFP) exhibits higher heat capacities and entropy values in the crystalline phase compared to its furan analog (ECFP), attributed to stronger London dispersion forces in the aromatic system .

  • Solubility and Reactivity: Substituents like methoxy (e.g., ethyl-2-cyano-3-methoxy-3-phenylprop-2-enoate) enhance solubility in polar solvents due to increased polarity, whereas cyano groups favor reactivity in nucleophilic additions .

Biological Activity

Ethyl-2-cyano-3-(3-cyanophenyl)prop-2-enoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications, supported by data tables and relevant research findings.

  • Molecular Formula : C13H10N2O2
  • Molecular Weight : 222.23 g/mol
  • CAS Number : 18153-16-7

The biological activity of this compound is primarily attributed to its structural components, particularly the cyano and acrylate groups. These functional groups can interact with various biological targets, leading to significant pharmacological effects:

  • Nucleophilic Addition : The cyano group can participate in nucleophilic addition reactions, which may contribute to its reactivity in biological systems.
  • Polymerization : The acrylate moiety allows for polymerization, potentially forming bioactive polymers that could be utilized in drug delivery systems.

Anticancer Properties

Research has demonstrated that this compound exhibits notable anticancer properties. A study evaluating its sodium salt against Ehrlich ascites carcinoma (EAC) cells showed promising results:

  • In Vivo Evaluation : The sodium salt significantly reduced EAC cell volume and count, indicating strong anticancer activity.
  • Mechanistic Insights : The compound induced apoptosis through the upregulation of caspase 3 and downregulation of osteopontin levels, which are critical pathways in cancer cell death .

Antimicrobial Activity

The compound has also been studied for its antimicrobial effects. Preliminary findings suggest it possesses activity against various bacterial strains, although specific mechanisms remain under investigation.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparative analysis with similar compounds is presented in the table below:

Compound NameStructureAnticancer ActivityAntimicrobial Activity
Ethyl 2-cyano-3-(3-cyanophenyl)prop-2-enoateStructureStrong (EAC cells)Moderate
Ethyl 2-cyanoacrylateStructureWeakStrong
Methyl 2-cyanoacrylateStructureModerateModerate

Case Studies

  • Case Study on Anticancer Activity :
    • Objective : Evaluate the anticancer efficacy against EAC cells.
    • Methodology : In vivo studies on female mice treated with sodium salt of the compound.
    • Results : Significant reduction in tumor volume; histopathological analysis indicated improved organ health without adverse effects.
  • Case Study on Antimicrobial Effects :
    • Objective : Assess the antimicrobial potential against Gram-positive and Gram-negative bacteria.
    • Results : Showed moderate inhibition zones in agar diffusion tests compared to standard antibiotics.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl-2-cyano-3-(3-cyanophenyl)prop-2-enoate, and how are intermediates characterized?

  • Methodological Answer : The compound is synthesized via Knoevenagel condensation, a common method for α,β-unsaturated nitriles. For example, derivatives like ethyl-2-cyano-3-(furan-2-yl)-prop-2-enoate are prepared by reacting cyanoacetate esters with substituted aldehydes under basic conditions (e.g., piperidine or ammonium acetate in ethanol) . Intermediates are characterized using nuclear magnetic resonance (NMR) for structural elucidation, Fourier-transform infrared spectroscopy (FTIR) to confirm functional groups (e.g., C≡N stretching at ~2200 cm⁻¹), and mass spectrometry (MS) for molecular weight validation. Purity is assessed via high-performance liquid chromatography (HPLC) .

Q. How are thermodynamic properties (e.g., heat capacity, entropy) experimentally determined for this compound?

  • Methodological Answer : Low-temperature adiabatic calorimetry is employed to measure heat capacities in the condensed phase (e.g., 5–370 K range). For instance, studies on structurally similar derivatives use automated vacuum adiabatic calorimeters (e.g., TAU-10) to obtain polynomial dependencies of heat capacity vs. temperature . Standard thermodynamic functions (entropy, enthalpy) are derived via numerical integration of these data. Gas-phase properties are estimated using quantum chemical calculations (e.g., DFT-B3LYP/6-31G*) to account for vibrational and rotational contributions .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Mandatory personal protective equipment (PPE) includes chemical-resistant gloves (nitrile), lab coats, and safety goggles. Respiratory protection (e.g., P95 masks) is required to prevent inhalation of particulates. Waste must be segregated and disposed via certified hazardous waste services to avoid environmental contamination. Work should be conducted in a fume hood to mitigate exposure to volatile byproducts .

Advanced Research Questions

Q. How can crystallographic software (e.g., SHELX, ORTEP) address challenges in refining disordered structures of this compound?

  • Methodological Answer : SHELXL is widely used for small-molecule refinement, particularly for resolving disorder in flexible groups (e.g., ester moieties). Partial occupancy modeling and restraints on bond lengths/angles are applied to disordered regions. ORTEP-3 aids in visualizing anisotropic displacement parameters, helping identify thermal motion or static disorder. For example, SHELX’s robust handling of twinned data is critical for high-resolution structures, while ORTEP’s graphical interface streamlines error detection in hydrogen-bonding networks .

Q. How can researchers resolve contradictions in reported thermodynamic data (e.g., heat capacity discrepancies between studies)?

  • Methodological Answer : Discrepancies may arise from differences in sample purity, calibration methods, or phase transitions. Cross-validation involves:

  • Repeating measurements using adiabatic calorimetry under identical conditions .
  • Comparing experimental data with computational predictions (e.g., Gaussian thermochemistry calculations) to identify outliers .
  • Statistical analysis (e.g., Grubbs’ test) to exclude anomalous data points. For instance, studies on furan derivatives highlight the need for polynomial fitting over narrow temperature ranges to minimize extrapolation errors .

Q. What computational strategies are employed to predict hydrogen-bonding patterns and their impact on crystal packing?

  • Methodological Answer : Graph-set analysis (Etter’s formalism) is applied to classify hydrogen-bond motifs (e.g., chains, rings) in crystal structures. Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize molecular geometries and electrostatic potential surfaces, revealing preferential hydrogen-bond donor/acceptor sites. For example, cyano and ester groups in related compounds form C–H⋯N and C–H⋯O interactions, stabilizing layered or helical packing arrangements .

Key Considerations for Experimental Design

  • Crystallography : Use SHELXD for structure solution and SHELXL for refinement, particularly for high-resolution or twinned data .
  • Thermodynamics : Combine adiabatic calorimetry with computational thermochemistry to validate phase-specific properties .
  • Safety : Adhere to OSHA/CEN standards for PPE and waste disposal to mitigate health risks .

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